

Spectroscopic Properties of Hydroxylamine and Its Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Hydroxylamine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **hydroxylamine** and its key derivatives, including **N-methylhydroxylamine**, **O-methylhydroxylamine**, and **N,O-dimethylhydroxylamine**. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize these compounds in their work. It includes a compilation of quantitative spectroscopic data, detailed experimental protocols for key analytical techniques, and visualizations of relevant biological signaling pathways and experimental workflows.

Introduction

Hydroxylamine (NH_2OH) and its derivatives are versatile compounds with significant applications in organic synthesis, materials science, and pharmacology. Their utility in drug development is expanding, with roles as enzyme inhibitors, nitric oxide donors, and components of novel therapeutic agents.^{[1][2][3]} A thorough understanding of their spectroscopic characteristics is paramount for their identification, characterization, and quantification in various matrices. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, provides standardized experimental protocols, and illustrates their mechanisms of action in relevant biological pathways.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **hydroxylamine** and its selected derivatives.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Compound	Solvent	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)	Reference(s)
N-Methylhydroxylamine Hydrochloride	-	^1H NMR spectrum available	^{13}C NMR spectrum available	[4]
O-Methylhydroxylamine Hydrochloride	-	^1H NMR spectrum available	-	[5]
N,O-Dimethylhydroxylamine Hydrochloride	-	^1H NMR spectrum available	^{13}C NMR spectrum available	[6]

Note: Specific chemical shift values were not consistently reported in the search results in a comparable format. Researchers should refer to the cited literature and spectral databases for detailed assignments.

Table 2: Infrared (IR) Spectroscopy Data for Hydroxylamine (Solid Phase)

Vibrational Mode	Frequency (cm ⁻¹) at -78°C	Frequency (cm ⁻¹) at -190°C	Reference(s)
O-H Stretching	2867	-	[1] [7]
N-H Stretching (asymmetric)	3275	3270	[1] [7]
N-H Stretching (symmetric)	3185	3185	[1] [7]
NH ₂ Bending	1585	1590	[1] [7]
OH Bending	1395	1399	[1] [7]
NH ₂ Wagging	1198	1198	[1] [7]
N-O Stretching	898	889	[1] [7]
Torsion	535	-	[1]

Table 3: Mass Spectrometry (MS) Data

Compound	Ionization Method	Key m/z values	Notes	Reference(s)
Hydroxylamine	Electron Ionization	33, 32, 31, 30, 17, 16	Base peak at m/z 33 ($[M]^+$)	[8]
O-Methylhydroxylamine	Electron Ionization	47, 46, 31, 29, 28, 18, 15	Base peak at m/z 47 ($[M]^+$)	[9]
N-Methylhydroxylamine	GC-MS	47, 46, 31, 29, 18, 15	Base peak at m/z 47 ($[M]^+$)	[10]
N,O-Dimethylhydroxylamine	Not specified	MS spectrum available	-	[6][11]
Cyclic Hydroxylamine (CPH)	ESI+	188.1 ($[M+H]^+$)	-	[12]
Cyclic Hydroxylamine (TMTH)	ESI+	243.2 ($[M+H]^+$)	-	[12]

Experimental Protocols

This section outlines generalized experimental protocols for the spectroscopic analysis of **hydroxylamine** and its derivatives, based on methodologies reported in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation and purity assessment.

Methodology:

- Sample Preparation: Dissolve an accurately weighed sample of the **hydroxylamine** derivative (typically 5-10 mg for ^1H , 20-50 mg for ^{13}C) in a suitable deuterated solvent (e.g.,

D₂O, CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. For hydrochloride salts, D₂O is often a suitable solvent.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample and solvent.
 - Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or TSP).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Use a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
 - Reference the spectrum to the solvent peak.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and obtain structural information based on vibrational modes.

Methodology for Solid Samples (Thin Film):

- Sample Preparation:

- For low-temperature measurements, deposit a thin film of the sample onto a suitable IR-transparent window (e.g., KBr, CsI) held at the desired temperature (e.g., -78°C or -190°C) within a cryostat.[1][7]
- The film can be formed by sublimation of the compound onto the cold window.[1]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector for the mid-infrared region (e.g., DTGS or MCT).
- Data Acquisition:
 - Record a background spectrum of the empty, cold window.
 - Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
 - Co-add a sufficient number of scans (e.g., 32-128) to achieve an adequate signal-to-noise ratio.
- Data Processing: Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum. Perform baseline correction and peak picking to identify the frequencies of maximum absorption.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern for molecular identification and structural analysis.

Methodology for GC-MS Analysis:

- Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol, dichloromethane). For **hydroxylamine** analysis in biological matrices, derivatization to a more volatile compound like an oxime may be necessary.[13]
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- GC Separation:

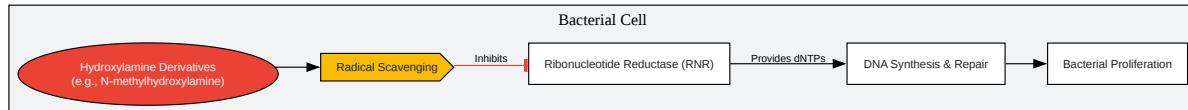
- Inject a small volume (e.g., 1 μ L) of the sample into the GC.
- Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components of the sample.
- MS Detection:
 - As components elute from the GC column, they enter the MS ion source.
 - Acquire mass spectra over a relevant m/z range (e.g., 10-200 amu).
- Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of the analyte peak to determine the molecular ion and characteristic fragment ions.

Methodology for LC-MS Analysis:

- Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., water/acetonitrile mixture).
- Instrumentation: Use a Liquid Chromatograph (LC) coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
- LC Separation:
 - Inject the sample onto a suitable LC column (e.g., C18).
 - Use a gradient or isocratic mobile phase to achieve chromatographic separation.
- MS Detection:
 - The eluent from the LC is introduced into the ESI source.
 - Acquire mass spectra in positive or negative ion mode, depending on the analyte.
- Data Analysis: Analyze the chromatogram and mass spectra as described for GC-MS.

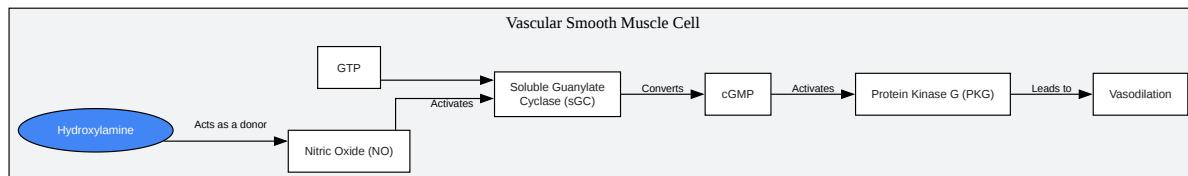
Signaling Pathways and Experimental Workflows

Hydroxylamine and its derivatives are implicated in various biological processes and are being explored as therapeutic agents. The following diagrams illustrate some of these roles.



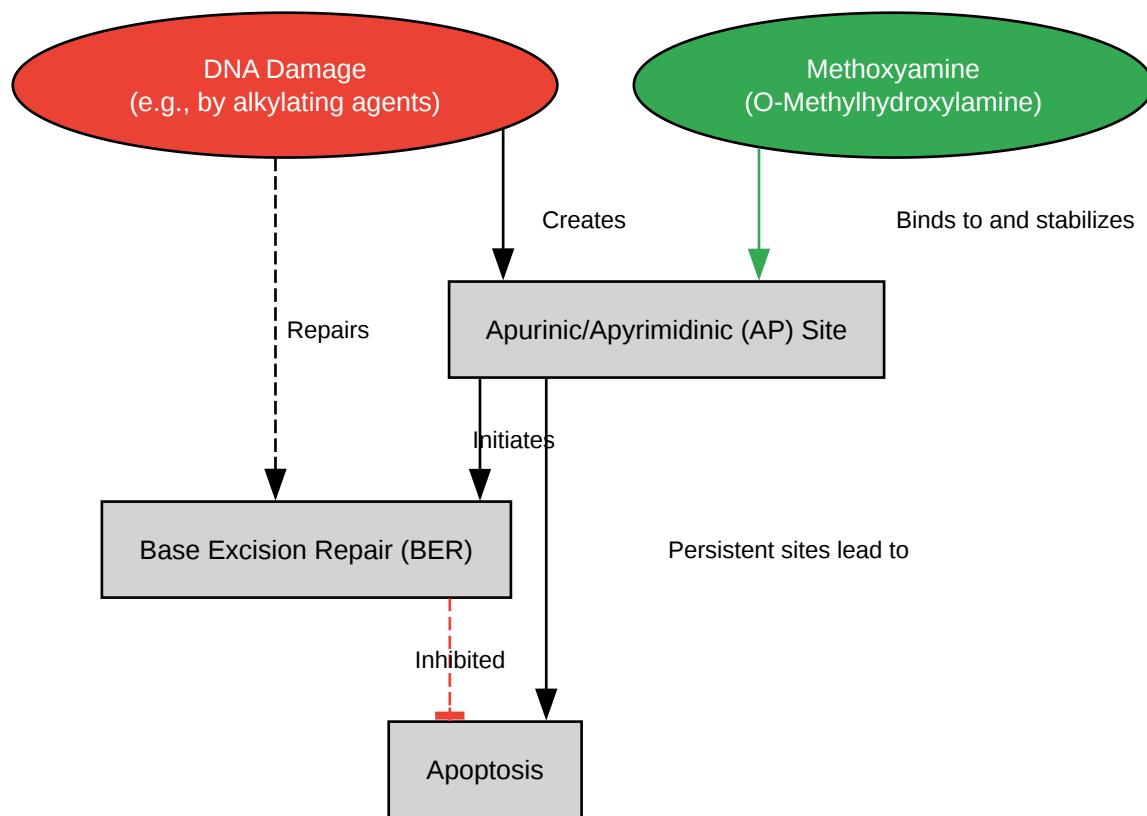
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Caption: Inhibition of bacterial Ribonucleotide Reductase (RNR) by **hydroxylamine** derivatives.[1][13][14]



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Caption: Role of **hydroxylamine** as a nitric oxide donor in vasodilation.[2]



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Caption: Inhibition of Base Excision Repair (BER) by methoxyamine.

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